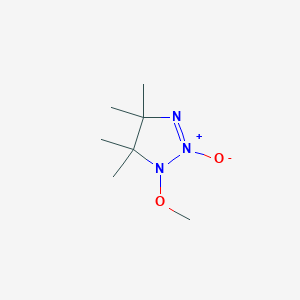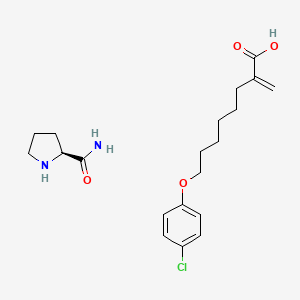
2-((Azido-peg8-carbamoyl)methoxy)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Azido-peg8-carbamoyl)methoxy)acetic acid is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by the presence of an azide group and a terminal carboxylic acid. This compound is widely used in the field of click chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). The hydrophilic PEG spacer in its structure enhances its solubility in aqueous media .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Azido-peg8-carbamoyl)methoxy)acetic acid typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chain.
Industrial Production Methods
Industrial production of 2-((Azido-peg8-carbamoyl)methoxy)acetic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Azido-peg8-carbamoyl)methoxy)acetic acid undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group and an alkyne group.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, forming a stable triazole linkage without the need for a copper catalyst
Common Reagents and Conditions
CuAAC: Common reagents include copper sulfate and sodium ascorbate, with reaction conditions typically involving room temperature and aqueous solvents.
SPAAC: This reaction does not require a catalyst and can proceed under mild conditions, often in aqueous media
Major Products
The major products formed from these reactions are triazole-linked compounds, which are stable and have diverse applications in chemical biology and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2-((Azido-peg8-carbamoyl)methoxy)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
Biology: Employed in bioconjugation techniques to attach biomolecules, such as proteins and nucleic acids, to various surfaces or other molecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials, for various industrial applications
Wirkmechanismus
The mechanism of action of 2-((Azido-peg8-carbamoyl)methoxy)acetic acid primarily involves its role as a linker in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages, facilitating the conjugation of various molecules. In the context of PROTACs, this compound helps to link the target protein ligand to the E3 ubiquitin ligase ligand, promoting the ubiquitination and subsequent degradation of the target protein .
Vergleich Mit ähnlichen Verbindungen
2-((Azido-peg8-carbamoyl)methoxy)acetic acid can be compared with other PEG-based linkers, such as:
Azide-PEG4-acid: A shorter PEG linker with similar azide and carboxylic acid functionalities.
Azide-PEG12-acid: A longer PEG linker that provides greater flexibility and solubility.
DBCO-PEG4-acid: A PEG linker with a DBCO group instead of an azide group, used in SPAAC reactions.
The uniqueness of 2-((Azido-peg8-carbamoyl)methoxy)acetic acid lies in its optimal PEG chain length, which balances solubility and flexibility, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C22H42N4O12 |
|---|---|
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-hydroxy-N-(2-hydroxyacetyl)acetamide |
InChI |
InChI=1S/C22H42N4O12/c23-25-24-1-3-31-5-7-33-9-11-35-13-15-37-17-18-38-16-14-36-12-10-34-8-6-32-4-2-26(21(29)19-27)22(30)20-28/h27-28H,1-20H2 |
InChI-Schlüssel |
KWZNJEHADDKISI-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN(C(=O)CO)C(=O)CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane](/img/structure/B13832341.png)




![1h-[1,3]Oxazino[3,4-a]benzimidazole](/img/structure/B13832389.png)


![(S)-2-Amino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid](/img/structure/B13832400.png)




